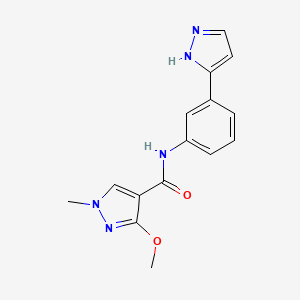

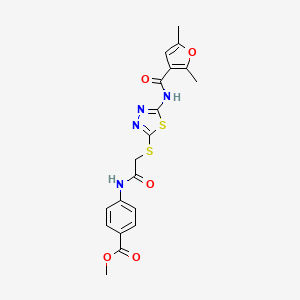

![molecular formula C23H24ClN3OS B2928072 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1215393-97-7](/img/structure/B2928072.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

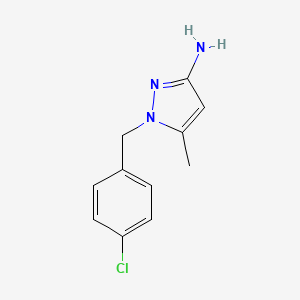

“N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride” appears to be a complex organic compound. It contains a benzothiazole ring, a naphthalene ring, and a dimethylaminoethyl group, all connected by amide linkages. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated dimethylamino group.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, compounds like this are typically synthesized in a multi-step process, starting with the synthesis of the individual rings, followed by the formation of the amide linkages.Molecular Structure Analysis

The benzothiazole and naphthalene rings are likely to be planar due to the conjugated pi system. The presence of the amide linkages could introduce some rotation around the single bonds, depending on the steric hindrance and electronic effects.Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. However, the amide linkages could potentially be hydrolyzed under acidic or basic conditions. The aromatic rings might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. As a hydrochloride salt, it is likely to be soluble in water.Applications De Recherche Scientifique

Anti-Parkinson's Activity

Research has synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives to study their anti-Parkinson's activity. These compounds, including a derivative closely related to the specified chemical, have shown potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-hydroxydopamine-lesioned rat model, suggesting potential therapeutic benefits against Parkinson's disease (Gomathy et al., 2012).

Antitumor Activity

A study on the synthesis, characterization, and biological activity of benzo[4,5]imidazo[2,1-b]thiazole derivatives as potential epidermal growth factor receptor inhibitors highlighted the antitumor potential of such compounds. These derivatives, including structures related to the specified chemical, demonstrated significant antitumor activity against human cancer cell lines, particularly against EGFR high-expressed cell lines, with minimal toxicity against normal cell lines (Deng et al., 2019).

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride have been evaluated for their antimicrobial and antifungal activities. For instance, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and showed significant effectiveness against pathogenic bacteria and Candida species, indicating their potential as antimicrobial and antifungal agents (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies indicate that such compounds, by virtue of their structural features, offer significant protection against corrosion, suggesting applications in materials science and engineering (Hu et al., 2016).

Fluorescence Properties

The fluorescence properties of benzothiazole derivatives have been explored, revealing that compounds like 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol exhibit sensitive responses to the micro-environment. This indicates potential applications in the development of fluorescent probes for bioimaging and diagnostics (Phatangare et al., 2013).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, as with all chemicals, proper safety precautions should be taken when handling this compound.

Orientations Futures

The future directions for this compound would depend on its intended use, which is not provided.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information or studies on this compound would be needed. If this compound is part of your research, I would recommend consulting with a chemist or a chemical database for more information.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS.ClH/c1-25(2)14-15-26(23-24-20-12-5-6-13-21(20)28-23)22(27)16-18-10-7-9-17-8-3-4-11-19(17)18;/h3-13H,14-16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTIEGGTVZQREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

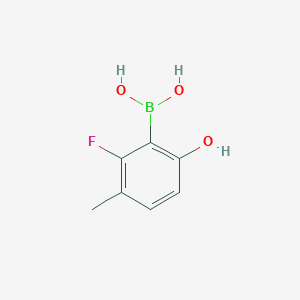

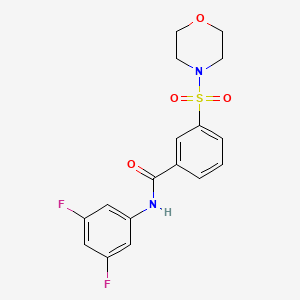

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)

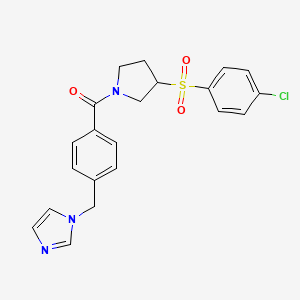

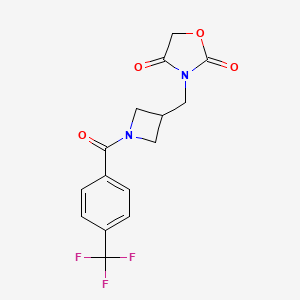

![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)

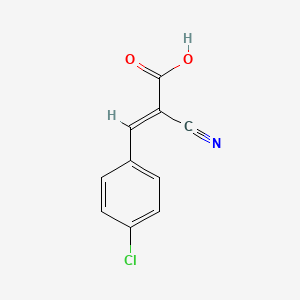

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

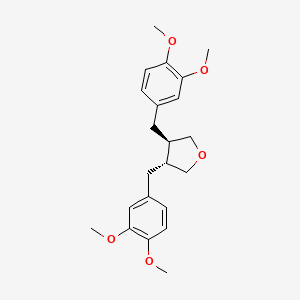

![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)